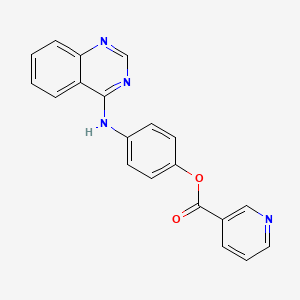

4-(4-quinazolinylamino)phenyl nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-quinazolinylamino)phenyl nicotinate is a useful research compound. Its molecular formula is C20H14N4O2 and its molecular weight is 342.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 342.11167570 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PARP-1 Inhibitors for Cancer Therapy

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair processes. Modifications on the quinazolin-4(3H)-one scaffold, particularly at the 2- and 8-positions, significantly enhanced PARP-1 inhibitory activity. These compounds show promise in inhibiting the proliferation of Brca1-deficient cells, suggesting potential applications in targeted cancer therapies (Kulkarni et al., 2012).

Anticancer Activity and EGFR Inhibition

2,3,7-Trisubstituted Quinazoline derivatives have demonstrated remarkable activity against CNS cancer cell lines, highlighting their potential as antitumor agents. The synthesis method optimization and rational approach in designing these compounds underscore their significance in cancer research. These derivatives target EGFR-tyrosine kinase, an important molecular target in cancer therapy (Noolvi & Patel, 2013).

Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors

Research on analogues of quinazolin derivatives has identified potent inhibitors of Nampt, an enzyme crucial for NAD+ biosynthesis in cells. These findings contribute to understanding cellular metabolism and have implications for developing novel therapeutic strategies for diseases associated with NAD+ metabolism (Lockman et al., 2010).

Irreversible Inhibitors of EGFR and HER-2 Tyrosine Kinases

6-Substituted-4-(3-bromophenylamino)quinazoline derivatives have been prepared as potential irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds show enhanced antitumor activity and provide insights into designing inhibitors that can covalently interact with target enzymes, offering a promising approach for cancer therapy (Tsou et al., 2001).

Anticonvulsant and Antibacterial Applications

Quinazolin-4(3H)-ones derivatives have been explored for their anticonvulsant and antibacterial activities, demonstrating the versatility of this scaffold in addressing diverse therapeutic needs. Synthesis and evaluation of these derivatives provide a foundation for further development of novel treatments for neurological disorders and infectious diseases (Gupta et al., 2013), (Mohammadi et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “4-(4-quinazolinylamino)phenyl nicotinate” is not mentioned in the retrieved papers, quinazoline derivatives are known to exert their biological effects through a variety of targets such as DNA cleavage and p53 activation, aurora kinase inhibition, ERK inhibition, ErbB/HDAC inhibition, EGFR inhibition, VEGFR-2 tyrosine kinase inhibition, and PDE1 inhibition .

Direcciones Futuras

The future directions for the study of “4-(4-quinazolinylamino)phenyl nicotinate” and other quinazoline derivatives include further exploration of their synthesis methods, investigation of their biological activities, and development of novel therapeutics . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .

Propiedades

IUPAC Name |

[4-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-20(14-4-3-11-21-12-14)26-16-9-7-15(8-10-16)24-19-17-5-1-2-6-18(17)22-13-23-19/h1-13H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYVJARHUGSMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)